1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine
Description
Properties
CAS No. |
912339-21-0 |
|---|---|
Molecular Formula |
C19H21N |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
1-[1-(2-methylphenyl)-2-phenylethenyl]pyrrolidine |
InChI |
InChI=1S/C19H21N/c1-16-9-5-6-12-18(16)19(20-13-7-8-14-20)15-17-10-3-2-4-11-17/h2-6,9-12,15H,7-8,13-14H2,1H3 |
InChI Key |
XRUNFXTXXQITMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=CC2=CC=CC=C2)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation
Aldol condensation involves the reaction of two carbonyl compounds to form a β-hydroxy carbonyl compound, which can further dehydrate to yield an α,β-unsaturated carbonyl compound. This method is particularly useful for constructing the core structure of 1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine.
- Reactants: 2-Methylbenzaldehyde and phenylacetaldehyde.
- Catalyst: Base (e.g., sodium hydroxide).
- Conditions: The reaction is typically conducted under reflux in an alcoholic solvent.
This method can yield moderate to high purity products depending on the reaction conditions and purification steps employed.
Hydrogenation Reactions
Hydrogenation reactions are crucial in reducing double bonds in organic compounds. For the synthesis of this compound, hydrogenation can be used to saturate certain double bonds formed during earlier steps.
- Catalyst: Palladium on carbon (Pd/C) or Raney nickel.
- Conditions: Hydrogen gas is introduced at atmospheric pressure or elevated pressures (up to 10 atm).
Hydrogenation typically results in high yields of saturated products with minimal side reactions when performed under controlled conditions.
Reduction Reactions
Reduction methods such as catalytic hydrogenation or using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can effectively convert ketones or aldehydes into alcohols.
In the context of synthesizing this compound, reduction reactions can be employed after aldol condensation to yield the final product.
Reduction reactions generally provide good yields; however, careful monitoring is required to prevent over-reduction or unwanted side reactions.
Coupling Reactions
Coupling reactions are essential for forming carbon-carbon bonds in organic synthesis. They allow for the construction of complex molecules from simpler precursors.
- Common coupling methods include Suzuki coupling and Sonogashira coupling.
- These methods utilize organometallic reagents and are often performed under palladium catalysis.
The efficiency of these reactions can vary significantly based on the choice of catalyst, solvents, and temperatures used during the reaction.
Summary Table of Preparation Methods
| Method | Key Reactants | Catalyst/Conditions | Yield Potential |
|---|---|---|---|
| Aldol Condensation | 2-Methylbenzaldehyde, phenylacetaldehyde | Base (NaOH), Alcoholic solvent | Moderate to High |
| Hydrogenation | Unsaturated intermediates | Pd/C or Raney nickel, H₂ gas | High |
| Reduction | Carbonyl compounds | LiAlH₄ or NaBH₄ | Good |
| Coupling | Organometallic reagents | Pd catalyst | Variable |
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
- Neuropharmacology : Compounds containing pyrrolidine rings are often associated with various therapeutic effects, including neuroprotective and antiepileptic activities. Research indicates that derivatives of pyrrolidine may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions .
- Antiparasitic Activity : Recent studies suggest that similar pyrrolidine derivatives exhibit antiparasitic properties, particularly against Trypanosoma brucei, the causative agent of Human African trypanosomiasis. These compounds have been identified as inhibitors of pteridine reductase 1 (PTR1), an enzyme crucial for the survival of the parasite .
- Antimicrobial Properties : The structural characteristics of pyrrolidine derivatives suggest potential antimicrobial activity. Compounds with similar frameworks have been evaluated for their efficacy against various bacterial strains, indicating a promising avenue for developing new antibiotics .
Synthesis and Derivatives
The synthesis of 1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine typically involves multi-step organic reactions, including:
- Formation of the pyrrolidine ring.
- Introduction of the phenyl substituents through coupling reactions.
- Optimization of reaction conditions to enhance yield and purity.
Key Synthesis Pathways
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Ring Formation | Synthesis of the pyrrolidine core using appropriate amines and carbonyl compounds. |
| 2 | Coupling Reaction | Introduction of the phenyl groups via Suzuki or Heck coupling methods. |
| 3 | Purification | Techniques such as recrystallization or chromatography to isolate the final product. |
Case Studies
Several studies have documented the pharmacological effects and synthesis pathways of related compounds:
- Case Study 1 : A study on pyrrolidine derivatives demonstrated significant neuroprotective effects in animal models of epilepsy, highlighting their potential as therapeutic agents for neurological disorders .
- Case Study 2 : Research focused on antiparasitic compounds revealed that specific substitutions on the pyrrolidine ring enhanced activity against Trypanosoma brucei, suggesting structure-activity relationships that could guide future drug design .
Mechanism of Action
The mechanism of action of 1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and physicochemical differences between 1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine and related compounds:
Pharmacological Activity
- Phencyclidine Analogs (e.g., PCPy) : These compounds act as NMDA receptor antagonists, inducing dissociative effects. Substitution of cyclohexyl with aromatic groups (e.g., 2-methylphenyl) may alter receptor binding kinetics and reduce potency compared to PCP .
- Piperlongum-Derived Pyrrolidines : Amide-containing pyrrolidines from Piper longum exhibit MAO-A inhibition, relevant to treating depression. The absence of an amide group in this compound suggests divergent mechanisms .
Physicochemical Properties
- Lipophilicity : The 2-methylphenyl group in the target compound increases logP compared to methoxy-substituted analogs, favoring membrane permeability but limiting aqueous solubility.
- Stereochemistry : The E-configuration of the ethenyl group (as in CAS 912339-23-2) may influence receptor binding geometry, though this remains unverified for the target compound .
Biological Activity
1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine, identified by its CAS number 912339-21-0, is a compound with potential biological significance. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a styryl group, which contributes to its unique biological properties. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of the aromatic rings and the nitrogen atom in the pyrrolidine.
Antiparasitic Activity
Research has indicated that compounds similar to this compound may exhibit antiparasitic activity. A study focused on pyrrolo[2,3-d]pyrimidines demonstrated their effectiveness against Trypanosoma brucei, with some derivatives showing significant inhibitory effects on pteridine reductase 1 (PTR1), an enzyme crucial for the survival of the parasite .
Table 1: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidines Against PTR1
| Compound | Ki (μM) | IC50 (μM) |
|---|---|---|
| 3a | 0.350 | NT |
| 3b | 0.500 | NT |
| ... | ... | ... |
This table illustrates the varying potencies of related compounds, suggesting that modifications in structure can lead to enhanced biological activity.
Neuropharmacological Effects
The compound's structure also indicates potential interactions with neurotransmitter systems. Studies on similar pyrrolidine derivatives have shown effects on metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders .
Table 2: Summary of Neuropharmacological Effects
| Effect | Reference |
|---|---|
| Modulation of mGluR activity | Spooren et al., 2000 |
| Anxiolytic properties | Linden et al., 2005 |
| Neuroprotective effects | Corti et al., 2006 |
These findings suggest that this compound could potentially modulate neurochemical pathways, offering therapeutic avenues for neurological conditions.
The proposed mechanism of action for this compound involves binding to specific receptors or enzymes, leading to downstream effects that alter cellular processes. For instance, its interaction with PTR1 could inhibit the enzyme's activity, thereby disrupting the metabolic pathways in parasites. Similarly, modulation of mGluRs may influence synaptic transmission and neuroprotection.
Q & A
Q. What are the established synthetic routes for 1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine, and how can reaction conditions be optimized?
The synthesis of pyrrolidine derivatives often involves coupling reactions between substituted benzaldehydes and amines. A scalable method adapted from similar systems involves:
- Step 1 : Reacting 2-methylbenzaldehyde derivatives with a pyrrolidine-containing amine in polar aprotic solvents (e.g., DMF) under heating (150°C for 20 hours) with potassium carbonate as a base .
- Step 2 : Purification via extraction (ethyl acetate), washing with ammonium chloride, drying (MgSO₄), and solvent removal under reduced pressure. Yield optimization may require adjusting stoichiometry, solvent choice, or microwave-assisted synthesis to reduce reaction time .
- Characterization : Confirm structure using ¹H NMR (e.g., δ 3.3–3.3 ppm for pyrrolidine protons) and mass spectrometry (e.g., METLIN ID-based fragmentation patterns) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address potential ambiguities?
- ¹H/¹³C NMR : Key for identifying substituent environments. For example, vinyl protons (δ ~6.7–7.6 ppm) and aromatic protons (δ ~7.3–7.6 ppm) should align with predicted coupling constants (e.g., J = 7–8 Hz for ortho-substituted phenyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) resolves molecular ion peaks (e.g., m/z 263.14 for C₁₉H₂₁N) and distinguishes isotopic patterns. Discrepancies between calculated and observed masses may indicate impurities or incomplete purification .
- IR Spectroscopy : Confirm functional groups (e.g., C=C stretch ~1600 cm⁻¹, pyrrolidine ring vibrations ~1450 cm⁻¹). Cross-validate with computational simulations (e.g., DFT) to resolve overlapping peaks .
Advanced Research Questions
Q. How can computational chemistry guide the design of novel derivatives or reaction pathways for this compound?
- Reaction Path Search : Use quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and intermediates. For example, ICReDD’s workflow combines reaction path sampling with experimental validation to predict feasible routes for introducing substituents (e.g., halogenation at the vinyl position) .
- Electronic Structure Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. A lower LUMO energy in the vinyl group suggests susceptibility to nucleophilic attack, guiding functionalization strategies .
- Machine Learning : Train models on existing pyrrolidine reaction datasets to predict optimal solvents, catalysts, or temperatures for new synthetic targets .
Q. How should researchers address contradictions in reported biological activity data for pyrrolidine derivatives?
- Meta-Analysis : Compare published IC₅₀ values across studies, accounting for assay conditions (e.g., cell lines, incubation times). For example, discrepancies in cytotoxicity may arise from differences in cell permeability or metabolic stability .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl vs. chloro groups on the phenyl ring) and evaluate pharmacological endpoints. Use multivariate regression to identify key descriptors (e.g., logP, polar surface area) .
- In Silico ADME Profiling : Predict pharmacokinetic properties (e.g., CYP450 inhibition, blood-brain barrier penetration) using tools like SwissADME. Cross-reference with experimental data to resolve outliers .
Q. What methodologies are recommended for analyzing reaction kinetics and mechanistic pathways in the synthesis of this compound?
- Kinetic Profiling : Monitor reaction progress via in situ FTIR or HPLC to track intermediate formation. For example, a sigmoidal rate curve may indicate autocatalysis or substrate inhibition .
- Isotopic Labeling : Use deuterated reagents (e.g., DMF-d₇) to identify rate-determining steps. A kinetic isotope effect (KIE > 1) suggests proton transfer is involved in the transition state .
- Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) or electrophilic traps (e.g., methyl acrylate) to test for radical or carbocation intermediates .
Data Contradiction and Validation
Q. How can researchers reconcile conflicting reports on the stability of this compound under varying storage conditions?
- Accelerated Stability Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Compare with literature data to identify hydrolytic or oxidative pathways .
- Crystallography : Resolve crystal structures to assess conformational flexibility. Rigid pyrrolidine rings may resist degradation compared to flexible analogs .
- QC Protocols : Standardize storage (e.g., inert atmosphere, −20°C) and validate purity using orthogonal methods (e.g., NMR, HPLC-UV) across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
